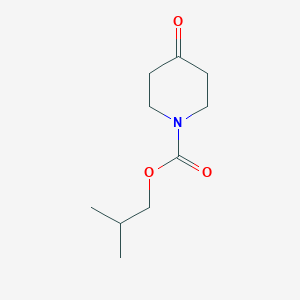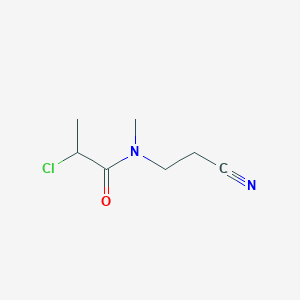![molecular formula C11H14ClNO B1420200 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 91131-04-3](/img/structure/B1420200.png)
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is an aromatic amide and an organochlorine compound . It is functionally related to chloroacetic acid .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is represented by the InChI code: 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) . The geometric parameters are similar to those of other acetanilides .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Herbicides
Research by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes. They found that these herbicides, including compounds related to 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide, have complex metabolic pathways, potentially leading to carcinogenic compounds. This study emphasizes the importance of understanding the metabolic pathways of herbicides in assessing their safety and environmental impact (Coleman et al., 2000).
Radiosynthesis in Herbicide Study
Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicides, including derivatives of 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide. This research is significant for studies on the metabolism and mode of action of such compounds, providing insights into their environmental and biological behavior (Latli & Casida, 1995).
Soil Reception and Activity in Agriculture
A study by Banks and Robinson (1986) investigated the impact of wheat straw and irrigation on the reception and activity of herbicides, including those structurally similar to 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide. Their findings are crucial for understanding how agricultural practices affect the efficacy of herbicides and their interaction with the environment (Banks & Robinson, 1986).
Adsorption, Mobility, and Efficacy in Soils
Peter and Weber (1985) examined the adsorption, mobility, and efficacy of chloroacetamide herbicides, relating to compounds like 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide. Their study contributes to understanding how these herbicides interact with different soil properties, which is vital for their effective and safe use in agriculture (Peter & Weber, 1985).
Hydrologic System Impact
Research by Kolpin et al. (1996) explored the presence of acetochlor, a related compound, in the hydrologic system of the Midwestern United States. This study sheds light on the environmental impact and distribution of such herbicides, which is critical for assessing their ecological footprint (Kolpin et al., 1996).
Water Pollution Potential
Balinova (1997) conducted a comparative study on the leaching behavior of acetochlor and related herbicides, contributing to understanding their potential for water pollution. This research is essential for environmental risk assessment and the development of strategies to mitigate water contamination (Balinova, 1997).
Wirkmechanismus
Target of Action
Similar compounds such as acetochlor and propisochlor, which are chloroacetamide herbicides, are known to inhibit protein synthesis in susceptible plants .
Mode of Action
It’s worth noting that acetochlor, a similar compound, inhibits the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) . This inhibition disrupts normal cellular functions, leading to the death of the plant.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may interfere with the synthesis of proteins and the elongation of fatty acids . These disruptions can lead to a cascade of effects that ultimately result in the death of the plant.
Pharmacokinetics
Similar compounds like acetochlor and propisochlor are known to be absorbed by the shoots of germinating plants . The impact on bioavailability would depend on factors such as the concentration of the compound in the soil and the stage of plant growth.
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound leads to the inhibition of protein synthesis and disruption of fatty acid elongation . These disruptions can impair normal cellular functions, leading to the death of the plant.
Action Environment
The action, efficacy, and stability of 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide can be influenced by various environmental factors. For instance, acetochlor, a similar compound, is more active in dry conditions than other chloroacetamide herbicides . Additionally, some moisture is required following pre-emergence application for optimal effectiveness .
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROEWXZHHGWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672531 | |
| Record name | 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91131-04-3 | |
| Record name | 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)

![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)







